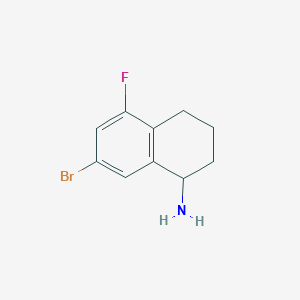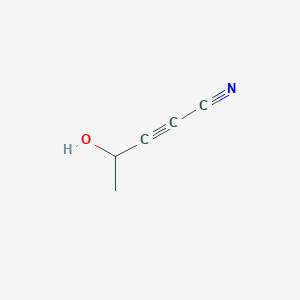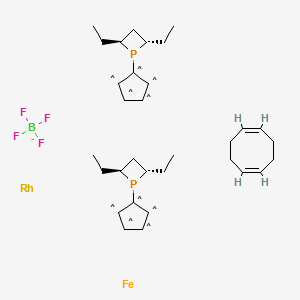
(-)-1,1'-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-1,1’-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: is a complex organometallic compound that features a rhodium center coordinated to a ferrocene ligand and a 1,5-cyclooctadiene ligand. This compound is known for its catalytic properties, particularly in asymmetric hydrogenation reactions, making it a valuable tool in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-1,1’-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate typically involves the coordination of rhodium with the ferrocene ligand and 1,5-cyclooctadiene. The process begins with the preparation of the ferrocene ligand, which is then reacted with rhodium precursors under controlled conditions to form the desired complex. The reaction conditions often include inert atmospheres, specific solvents, and temperature control to ensure the stability and purity of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the rhodium center is oxidized to higher oxidation states.
Reduction: It can also participate in reduction reactions, particularly in catalytic hydrogenation processes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Hydrogen gas is often used in the presence of the compound as a catalyst.
Substitution: Various ligands such as phosphines or amines can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in hydrogenation reactions, the compound facilitates the conversion of alkenes to alkanes .
Aplicaciones Científicas De Investigación
Chemistry: The compound is widely used as a catalyst in asymmetric hydrogenation reactions, which are crucial for the synthesis of chiral molecules in pharmaceuticals and fine chemicals .
Biology and Medicine: In biological research, the compound’s catalytic properties are utilized in the synthesis of complex biomolecules. Its role in the production of chiral drugs makes it valuable in medicinal chemistry .
Industry: Industrially, the compound is employed in the production of high-value chemicals and materials. Its efficiency and selectivity in catalytic processes make it a preferred choice for large-scale chemical manufacturing .
Mecanismo De Acción
The mechanism of action of (-)-1,1’-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate involves the coordination of substrates to the rhodium center, followed by catalytic transformation. The ferrocene and 1,5-cyclooctadiene ligands play a crucial role in stabilizing the rhodium center and facilitating the transfer of electrons during the reaction. The molecular targets and pathways involved include the activation of hydrogen molecules and the subsequent hydrogenation of unsaturated substrates .
Comparación Con Compuestos Similares
- 1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- 1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane(cyclooctadiene)rhodium(I) tetrafluoroborate .
Uniqueness: The uniqueness of (-)-1,1’-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate lies in its specific ligand structure, which provides high enantioselectivity and efficiency in catalytic reactions. The ferrocene ligand offers additional stability and electronic properties that enhance the compound’s catalytic performance compared to similar compounds .
Propiedades
Fórmula molecular |
C32H48BF4FeP2Rh- |
|---|---|
Peso molecular |
740.2 g/mol |
InChI |
InChI=1S/2C12H18P.C8H12.BF4.Fe.Rh/c2*1-3-10-9-11(4-2)13(10)12-7-5-6-8-12;1-2-4-6-8-7-5-3-1;2-1(3,4)5;;/h2*5-8,10-11H,3-4,9H2,1-2H3;1-2,7-8H,3-6H2;;;/q;;;-1;;/b;;2-1-,8-7-;;;/t2*10-,11-;;;;/m00..../s1 |
Clave InChI |
LPTZXJHMPVXWMD-TXIBLIASSA-N |
SMILES isomérico |
[B-](F)(F)(F)F.CC[C@@H]1P([C@H](C1)CC)[C]2[CH][CH][CH][CH]2.CC[C@@H]1P([C@H](C1)CC)[C]2[CH][CH][CH][CH]2.C1/C=C\CC/C=C\C1.[Fe].[Rh] |
SMILES canónico |
[B-](F)(F)(F)F.CCC1CC(P1[C]2[CH][CH][CH][CH]2)CC.CCC1CC(P1[C]2[CH][CH][CH][CH]2)CC.C1CC=CCCC=C1.[Fe].[Rh] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


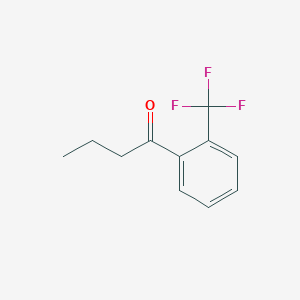
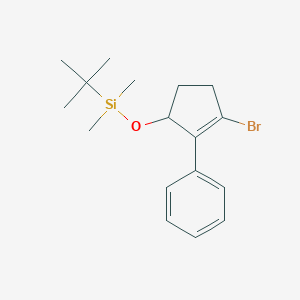

![4-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol](/img/structure/B13038754.png)
![3-Methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13038761.png)
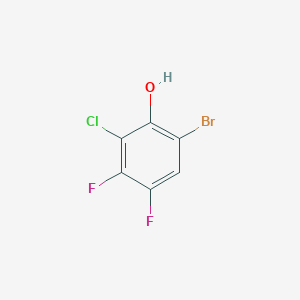

![6-chloro-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13038781.png)
![3-[(3-Bromophenyl)methyl]azetidine hydrochloride](/img/structure/B13038784.png)
![7-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13038793.png)
![N-(Thietan-3-yl)-2-oxabicyclo[4.2.0]octan-7-amine](/img/structure/B13038801.png)
